molecular formula C16H13ClN2O2 B6567975 3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922000-17-7

3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6567975
CAS No.: 922000-17-7
M. Wt: 300.74 g/mol
InChI Key: UCEVFIOSRIXPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule designed for research applications, incorporating the privileged tetrahydroquinolin-2-one scaffold. This structure is of significant interest in medicinal chemistry due to its presence in compounds with a broad spectrum of biological activities. The molecule is constructed from a 3-chlorobenzamide moiety linked to a 1,2,3,4-tetrahydroquinolin-2-one ring system, a structure that has been explored for its potential in various therapeutic areas . Research into tetrahydroquinolinone-based compounds has highlighted their potential in oncology. These molecules are frequently investigated for their antiproliferative properties and their ability to modulate key biological pathways involved in cancer cell progression . The presence of the 3-chloro substituent on the benzamide ring and the secondary amide linkage in this compound offers a point of diversification for structure-activity relationship (SAR) studies, allowing researchers to probe interactions with biological targets. This product is intended for non-clinical research purposes, such as in vitro assay development, high-throughput screening, and hit-to-lead optimization campaigns. It serves as a key intermediate for chemists working to develop novel bioactive molecules with potential applications in drug discovery. For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is not for human use.

Properties

IUPAC Name

3-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEVFIOSRIXPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is typically synthesized via the Pictet-Spengler reaction , which involves the acid-catalyzed cyclization of an aniline derivative with a carbonyl compound. For this compound, 7-amino-3,4-dihydroquinolin-2(1H)-one serves as the primary intermediate.

Procedure :

  • Starting Material : 7-Nitro-3,4-dihydroquinolin-2(1H)-one is reduced using hydrogen gas and a palladium-on-carbon catalyst to yield 7-amino-3,4-dihydroquinolin-2(1H)-one.

  • Cyclization : The amine reacts with formaldehyde under acidic conditions (e.g., HCl in ethanol) to form the tetrahydroquinoline ring.

Key Parameters :

  • Temperature : 60–80°C

  • Catalyst : 10% Pd/C for reduction; HCl for cyclization.

  • Yield : 70–85% after purification via recrystallization.

Amide Coupling with 3-Chlorobenzoyl Chloride

The benzamide group is introduced via a Schotten-Baumann reaction , where the tetrahydroquinoline amine reacts with 3-chlorobenzoyl chloride in a biphasic solvent system.

Procedure :

  • Reaction Setup : 7-Amino-3,4-dihydroquinolin-2(1H)-one is dissolved in tetrahydrofuran (THF), and 3-chlorobenzoyl chloride is added dropwise at 0–5°C.

  • Base Addition : Aqueous sodium hydroxide is introduced to maintain a pH of 8–9, facilitating the nucleophilic acyl substitution.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

Optimization Insights :

  • Solvent Choice : THF outperforms DMF due to better solubility of intermediates.

  • Temperature Control : Keeping the reaction below 10°C minimizes side reactions (e.g., hydrolysis of the acyl chloride).

  • Yield : 65–78% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Chlorination and Final Functionalization

While the aforementioned steps yield the core structure, additional chlorination may be required if starting materials lack the chlorine substituent. Thionyl chloride (SOCl₂) is commonly used for this purpose.

Procedure :

  • Chlorination : The benzamide intermediate is treated with SOCl₂ in dichloromethane at reflux (40°C) for 4 hours.

  • Quenching : Excess SOCl₂ is neutralized with ice-cold water, and the product is extracted into dichloromethane.

Critical Considerations :

  • Reagent Stoichiometry : A 1.2:1 molar ratio of SOCl₂ to substrate prevents over-chlorination.

  • Purity : Post-chlorination purification via recrystallization (ethanol/water) achieves >95% purity.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Comparative studies highlight the impact of catalysts and solvents on yield (Table 1):

ParameterCondition 1Condition 2Optimal Yield
Catalyst (Cyclization)HCl (1M)H₂SO₄ (1M)82% (HCl)
Solvent (Coupling)THFDMF75% (THF)
Temperature (°C)0–52578% (0–5°C)

Data synthesized from.

Key Findings :

  • Protic acids (e.g., HCl) enhance cyclization rates compared to Brønsted acids like H₂SO₄.

  • Polar aprotic solvents (THF) improve amine reactivity during coupling.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates addressing:

  • Cost Efficiency : Replacing column chromatography with crystallization for purification reduces costs by 40%.

  • Green Chemistry : Using water as a solvent for the Pictet-Spengler reaction decreases organic waste.

  • Continuous Flow Systems : Microreactors achieve 90% conversion in 30 minutes vs. 6 hours in batch reactors.

Analytical Characterization

Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.8–7.4 (m, 4H, Ar-H), 4.3 (s, 2H, CH₂), 2.9 (t, 2H, CH₂).

  • LC-MS : m/z 301.1 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a purity of 98.5% with a retention time of 6.2 minutes.

Case Studies and Comparative Analysis

Alternative Routes Explored

  • Ultrasound-Assisted Synthesis : Sonication reduces reaction time from 12 hours to 2 hours, albeit with a 5% yield drop.

  • Microwave Irradiation : Yields improve to 85% in 30 minutes but require specialized equipment.

Troubleshooting Common Issues

  • Low Coupling Yield : Often due to moisture; rigorous drying of THF over molecular sieves resolves this.

  • Byproduct Formation : Excess acyl chloride leads to diacylated products; stoichiometric control is critical.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to 3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer activity. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, potentially making it useful in developing new antibiotics . The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Biological Research

Enzyme Inhibition Studies
this compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in the metabolism of xenobiotics and pharmaceuticals. This property can be crucial for understanding drug interactions and metabolic pathways in biological systems .

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of compounds within the tetrahydroquinoline family. These compounds may protect neuronal cells from oxidative stress and apoptosis, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. SAR studies have identified key functional groups that enhance its biological activity while minimizing toxicity. For example:

Functional Group Effect on Activity
Chlorine SubstitutionIncreases lipophilicity and bioavailability
Carbonyl GroupEnhances binding affinity to target enzymes
Benzamide MoietyImproves stability and reduces metabolic degradation

Case Studies

Several case studies have documented the applications of this compound in experimental settings:

Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against human cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation at higher concentrations .

Case Study 2: Antimicrobial Testing
A collaborative research effort demonstrated the antimicrobial potential of this compound against multi-drug resistant Staphylococcus aureus strains. The compound showed promising results in vitro and was further evaluated for its mechanism of action.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituent on Tetrahydroquinolin N-Atom Benzamide Substituents logP Hydrogen Bond Donors Reference
3-Chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Target) C₁₆H₁₄ClN₂O₂ 301.75 None (H) 3-Cl ~3.4* 1
3-Chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (F740-0212) C₁₉H₁₉ClN₂O₂ 342.83 Propyl 3-Cl 3.45 1
3-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzamide C₁₆H₁₃ClN₂O₃ 316.74 Ethyl (benzoxazol ring) 3-Cl 3.45 1
2-Chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C₁₉H₁₈ClFN₂O₂ 360.80 Propyl 2-Cl, 4-F ~3.5† 1

*Estimated based on analog data. †Predicted from structural similarity.

Key Observations:

  • N-Alkylation Effects : The addition of a propyl group (F740-0212) increases molecular weight by ~41 Da compared to the target compound, likely enhancing lipophilicity (logP 3.45 vs. ~3.4) and altering pharmacokinetic profiles .
  • Heterocycle Replacement: Replacing the tetrahydroquinolinone with a benzoxazol ring () introduces an oxygen atom, reducing molecular weight but maintaining similar logP. This modification may affect hydrogen-bonding capacity and target selectivity .

Biological Activity

3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that falls under the category of quinoline derivatives. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action.

Target Enzyme : The primary biological target for this compound is glycogen phosphorylase , specifically the muscle form. This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose for energy production.

Mode of Action : The compound interacts with glycogen phosphorylase by binding to its active site, inhibiting its enzymatic activity. This inhibition can lead to decreased glucose release from glycogen stores, which may have implications for metabolic disorders.

Biochemical Pathways

The interaction with glycogen phosphorylase suggests that this compound influences several biochemical pathways:

  • Glycogenolysis Pathway : Inhibition of glycogen phosphorylase directly affects glucose metabolism.
  • Cell Signaling Pathways : The compound modulates various cellular signaling pathways by altering gene expression and cellular metabolism. It has been shown to impact the expression of genes involved in cell cycle regulation and proliferation.

Cellular Effects

Research indicates that this compound alters cellular functions significantly:

  • Cell Proliferation : Changes in gene expression can lead to variations in cell proliferation rates.
  • Metabolic Flux : By inhibiting key metabolic enzymes, it affects overall cellular metabolism, potentially leading to altered energy homeostasis.

Pharmacokinetics

Currently, detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. Further studies are needed to elucidate these parameters for a comprehensive understanding of its biological activity.

Research Applications

The compound has various applications in scientific research:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities.
  • Anticancer Research : Investigated for its effects on cancer cell lines due to its ability to modulate cell cycle and metabolism.
  • Enzyme Inhibition Studies : Used as a model compound to study enzyme inhibition mechanisms in biochemical research.

Case Studies and Findings

Several studies have explored the biological activities of compounds similar to this compound. For instance:

StudyFindings
Study ADemonstrated that similar quinoline derivatives exhibit significant inhibition of glycogen phosphorylase activity.
Study BReported anticancer effects in vitro on specific cancer cell lines when treated with related compounds.
Study CFound antimicrobial activity against various bacterial strains using derivatives of quinoline structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via condensation of 3-chlorobenzoyl chloride with 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline. Key steps include:

  • Activating the carboxylic acid group using reagents like thionyl chloride to form the acyl chloride intermediate.
  • Coupling with the tetrahydroquinoline scaffold under basic conditions (e.g., pyridine or triethylamine) to facilitate amide bond formation.
  • Purification via column chromatography (e.g., silica gel, chloroform/methanol gradient) to isolate the product. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction temperature (0–5°C to minimize side reactions) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • FT-IR : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • NMR : ¹H NMR should show signals for the tetrahydroquinoline protons (δ 1.5–2.8 ppm, multiplet for CH₂ groups) and aromatic protons (δ 6.8–8.0 ppm). ¹³C NMR should resolve the carbonyl carbon (~170 ppm) and quaternary carbons in the tetrahydroquinoline ring .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) confirms bond lengths and angles. For example, the Ni(II) complex of a related benzamide derivative exhibits a distorted square planar geometry (Ni–S/O bond lengths: ~1.85–2.10 Å) .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Methodology :

  • Solubility: Test in polar aprotic solvents (DMSO, DMF) for biological assays. For crystallization, use ethanol/water mixtures.
  • Stability: Store at –20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the amide bond. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can stereochemical resolution of chiral analogs of this compound be achieved, and what analytical techniques validate enantiopurity?

  • Methodology :

  • Chiral SFC : Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar. Monitor retention times (e.g., 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer).
  • Optical rotation : Confirm enantiopurity via polarimetry (e.g., [α]²⁵₅₈₉ = −18.0° for (S)-enantiomer in MeOH).
  • HPLC-MS : Validate using ESI-HRMS (e.g., m/z 369.2118 [M+H]⁺) and chiral derivatization agents .

Q. What computational or experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).
  • Molecular docking : Compare binding modes in homology models (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the amide group).
  • Meta-analysis : Cross-reference published data with structural analogs (e.g., 3-chloro-N-(3-chlorophenyl)benzamide) to identify substituent effects on activity .

Q. How does the coordination chemistry of this compound with transition metals (e.g., Ni, Cu) influence its reactivity or bioactivity?

  • Methodology :

  • Synthesis of metal complexes : React with NiCl₂·6H₂O or Cu(OAc)₂ in ethanol/water (1:1) under reflux.
  • Characterization : UV-Vis spectroscopy (d-d transitions at ~600 nm for Ni(II)), cyclic voltammetry (E₁/₂ for metal-centered redox processes), and magnetic susceptibility (e.g., μeff ~2.83 BM for square planar Ni(II)).
  • Bioactivity : Compare antimicrobial activity (e.g., against E. coli and S. aureus) of the free ligand vs. its metal complexes .

Q. What are the challenges in crystallizing this compound, and how can lattice packing defects be minimized?

  • Methodology :

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane or THF/water).
  • Temperature gradients : Slow cooling from 40°C to 4°C over 48 hours.
  • Defect analysis : Employ single-crystal XRD (e.g., monoclinic space group P2₁/c, a = 14.601 Å, β = 98.23°) and compare with SHELXL refinement parameters (R factor < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.